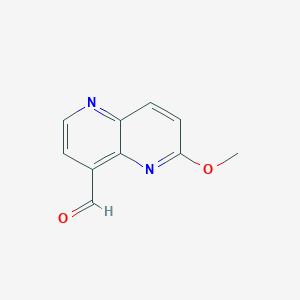

6-methoxy-1,5-naphthyridine-4-carbaldehyde

Description

6-Methoxy-1,5-naphthyridine-4-carbaldehyde is a heterocyclic aromatic compound featuring a naphthyridine core substituted with a methoxy group at position 6 and a carbaldehyde group at position 2.

Propriétés

IUPAC Name |

6-methoxy-1,5-naphthyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-9-3-2-8-10(12-9)7(6-13)4-5-11-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHPICHDBDUEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CN=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis via Cyclocondensation of 3-Amino- or 4-Amino-Pyridines

Research indicates that amino-substituted pyridines serve as key starting materials for constructing the naphthyridine core. For example, starting from 6-methoxy-3-aminopyridine , the synthesis involves:

- Reaction with aldehydes or ketones to form imines or Schiff bases.

- Thermal cyclization under reflux conditions to afford the fused heterocycle.

- Starting from 6-methoxy-3-aminopyridine, reaction with formaldehyde or acetaldehyde under reflux in ethanol or acetic acid can lead to the formation of the corresponding 1,5-naphthyridine-4-carbaldehyde.

- The aldehyde function can be introduced via oxidation of the methyl group at the 4-position of the fused ring or through direct formylation.

Formylation of Pre-formed 6-Methoxy-1,5-Naphthyridine

Formylation techniques, such as Vilsmeier-Haack reaction , are commonly employed to introduce the aldehyde group at the 4-position:

- Vilsmeier reagent (formed from POCl₃ and DMF) reacts with the aromatic system to selectively form the formyl group.

- Conditions typically involve heating the naphthyridine derivative in the presence of POCl₃ and DMF, followed by quenching and work-up to isolate the aldehyde.

- Similar procedures are used for other heterocycles, with reaction conditions optimized to favor substitution at the 4-position without affecting other parts of the molecule.

Synthesis via Meldrum’s Acid Derivatives

Meldrum’s acid derivatives are versatile intermediates for selective substitution:

- Reaction of Meldrum’s acid with 6-methoxy-3-aminopyridine derivatives can lead to intermediates that, upon cyclization and decarboxylation, form the naphthyridine core.

- Subsequent oxidation or formylation steps introduce the aldehyde at the desired position.

- The use of substituted Meldrum’s acids allows for the introduction of functional groups at specific positions, including the 4-position, facilitating subsequent oxidation to the aldehyde.

Oxidative Functionalization

Oxidative methods are employed to convert methyl groups or other functionalities at the 4-position into aldehydes:

- Oxidation with reagents like PCC or DDQ can selectively oxidize methyl groups to aldehydes.

- These methods are typically applied after initial ring formation.

- Oxidation of methyl substituents on the naphthyridine ring system has been successfully achieved with high selectivity, yielding the desired aldehyde.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reactions | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | 6-Methoxy-3-aminopyridine | Condensation with aldehydes, cyclization | Reflux in ethanol or acetic acid | Straightforward, high yield | Requires pure intermediates |

| Formylation (Vilsmeier-Haack) | 6-Methoxy-1,5-naphthyridine | Electrophilic aromatic substitution | POCl₃, DMF, heating | Selective at 4-position | Possible over-formylation |

| Meldrum’s Acid Derivatives | 6-Methoxy-3-aminopyridine + Meldrum’s acid | Cyclization, decarboxylation | Reflux, thermal conditions | Precise functionalization | Multi-step process |

| Oxidative Functionalization | 4-Methyl or other substituents | Oxidation with PCC, DDQ | Room temperature or mild heating | High selectivity | Over-oxidation risk |

Research Findings and Insights

- The synthesis of This compound benefits from selective formylation techniques, especially the Vilsmeier-Haack reaction, which provides regioselectivity at the 4-position.

- Cyclocondensation methods using substituted pyridines are effective for constructing the core structure, especially when combined with subsequent oxidation steps.

- The use of Meldrum’s acid derivatives offers a route for functional group manipulation at specific positions, facilitating the introduction of the aldehyde group.

- Reaction conditions such as temperature, solvent choice, and catalysts significantly influence yield and regioselectivity.

Analyse Des Réactions Chimiques

Types of Reactions

6-methoxy-1,5-naphthyridine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted naphthyridine derivatives.

Applications De Recherche Scientifique

6-methoxy-1,5-naphthyridine-4-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development due to its unique structural features.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 6-methoxy-1,5-naphthyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The reactivity and applications of 6-methoxy-1,5-naphthyridine-4-carbaldehyde are influenced by its substituents. Below is a comparison with key analogues:

*Estimated based on parent compound’s molecular weight (158.16) + methoxy group (30.03).

Activité Biologique

6-Methoxy-1,5-naphthyridine-4-carbaldehyde is a heterocyclic compound belonging to the naphthyridine family, characterized by a methoxy group at the 6th position and an aldehyde group at the 4th position. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by experimental data, case studies, and relevant research findings.

The synthesis of this compound typically involves methods such as the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, leading to thermal cyclization to form the naphthyridine skeleton. The compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions.

Antimicrobial Activity

Research indicates that derivatives of naphthyridines exhibit significant antimicrobial properties. For instance, a study highlighted that certain naphthyridine derivatives demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating efficacy in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.25 |

| This compound | Escherichia coli | 0.50 |

Anticancer Activity

The anticancer potential of naphthyridine derivatives has also been explored. In vitro studies have shown that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines such as HL-60 and HeLa cells. The mechanism is thought to involve inhibition of topoisomerase II, a critical enzyme in DNA replication and repair .

Case Study: Cytotoxicity Assessment

A specific study evaluated the cytotoxic effects of naphthyridine derivatives on HL-60 cells, revealing IC50 values ranging from 10 to 20 µM for several derivatives. This suggests that modifications in the naphthyridine structure can enhance cytotoxic effects against cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. For instance:

- Antimicrobial Mechanism : The compound may inhibit enzymes critical for microbial growth or disrupt cell membrane integrity.

- Anticancer Mechanism : It may interfere with DNA replication processes by inhibiting topoisomerase enzymes or inducing apoptosis through reactive oxygen species (ROS) generation.

Q & A

Q. How can researchers address conflicting data on the compound’s stability under photolytic or thermal conditions?

- Methodological Answer : Conduct accelerated stability studies using DSC (differential scanning calorimetry) to identify decomposition thresholds. Expose samples to UV light (254 nm) and analyze degradation products via GC-MS. Compare results with structurally similar aldehydes (e.g., benzo[b][1,5]naphthyridine derivatives) to establish degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.